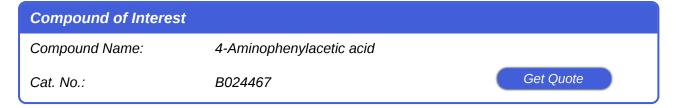


The Solubility Profile of 4-Aminophenylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-aminophenylacetic acid** in a range of common organic solvents. The data presented is critical for process development, formulation design, and purification strategies in the pharmaceutical and chemical industries. This document summarizes quantitative solubility data, details the experimental methodologies for its determination, and provides a visual representation of the experimental workflow.

Core Data: Solubility of 4-Aminophenylacetic Acid

The solubility of **4-aminophenylacetic acid** is influenced by the polarity of the solvent and the temperature. Due to its polar nature, stemming from the carboxylic acid and amino functional groups, it exhibits higher solubility in polar solvents.[1] Conversely, its solubility is limited in non-polar organic solvents.[1] The pH of the medium also plays a crucial role in its solubility.[1]

The following table summarizes the mole fraction solubility of **4-aminophenylacetic acid** in several organic solvents at various temperatures, as determined by Gracin and Rasmuson (2002).



Solvent	Temperature (°C)	Solubility (g/kg of solvent)
Methanol	16	68.6
20	80.8	
25	100.3	
30	122.9	
Ethanol	16	28.5
20	34.4	
25	44.5	
30	56.4	
2-Propanol	16	12.3
20	14.9	
25	19.3	
30	24.8	
Acetone	16	1.9
20	2.4	
25	3.2	
30	4.3	
4-Methyl-2-pentanone	20	0.3
Ethyl acetate	20	0.4
Chloroform	20	< 0.1
Toluene	20	< 0.1

Data sourced from Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.



It is noteworthy that while some sources describe **4-aminophenylacetic acid** as "very soluble in water," the study by Gracin and Rasmuson indicates that its solubility in water was below the accurate determination limit of their method, suggesting low solubility under the tested conditions.[2][3][4][5]

Experimental Protocols

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure. The data presented in this guide was obtained using a gravimetric shake-flask method. Below is a detailed description of a typical protocol for such a measurement.

Isothermal Shake-Flask Method for Solubility Determination

This method involves equilibrating a suspension of the solid solute in the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

- 1. Materials and Apparatus:
- 4-Aminophenylacetic acid (solid)
- Solvent of interest
- Temperature-controlled water bath or incubator with shaking capabilities
- Sealed glass vials or flasks
- Syringes and filters (e.g., 0.45 µm PTFE)
- Analytical balance
- Oven for drying
- 2. Procedure:
- Sample Preparation: An excess amount of solid 4-aminophenylacetic acid is added to a known mass of the solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

Foundational & Exploratory





- Equilibration: The vials are placed in a temperature-controlled shaker bath and agitated at a
 constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is
 reached. Preliminary studies are often conducted to determine the necessary equilibration
 time.
- Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature bath for several hours (e.g., at least 4 hours) to allow the excess solid to settle.
- Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a preheated or pre-cooled syringe (to the temperature of the experiment) to prevent precipitation or dissolution during sampling. The syringe is fitted with a filter to remove any suspended solid particles.
- Gravimetric Analysis: The withdrawn sample is transferred to a pre-weighed vial. The mass
 of the vial with the solution is recorded. The solvent is then evaporated under controlled
 conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
 After complete evaporation of the solvent, the vial containing the solid residue is weighed
 again. The mass of the dissolved solute and the mass of the solvent in the sample are then
 calculated.
- Solubility Calculation: The solubility is expressed as the mass of the solute per mass of the solvent (e.g., g/kg of solvent) or in other units such as mole fraction.
- 3. Alternative Analytical Techniques: While the gravimetric method is straightforward, other analytical techniques can be used to determine the concentration of the solute in the saturated solution, especially for more complex mixtures or when higher sensitivity is required. These methods include:
- High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. A calibration curve is first established using standard solutions of known concentrations.
- UV-Vis Spectroscopy: This method can be used if the solute has a chromophore that absorbs light in the UV-Vis spectrum. A calibration curve based on Beer-Lambert's law is required.

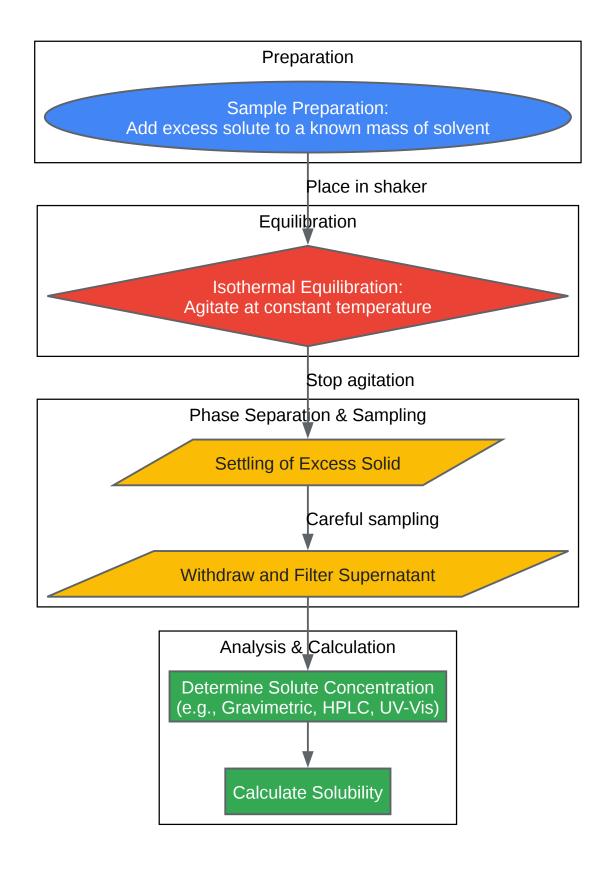


• Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.





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Workflow for Isothermal Solubility Determination.



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